3274U

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

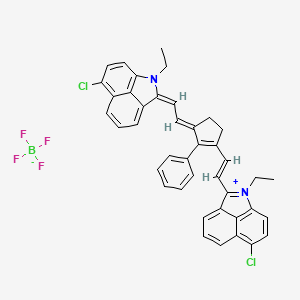

3274U is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and chloro substituents, making it a subject of interest in organic chemistry and materials science.

Vorbereitungsmethoden

The synthesis of 3274U typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro substituents can be replaced by other groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3274U is characterized by its unique structure, which includes multiple aromatic rings and chloro substituents. These features contribute to its reactivity and interaction with other molecules, making it valuable in several research domains.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various reactions allows researchers to explore reaction mechanisms and develop new synthetic pathways.

- Case Study: A study demonstrated the successful synthesis of novel derivatives using this compound as a precursor, highlighting its utility in creating diverse chemical libraries.

Biology

The compound's structure enables it to interact with biological molecules, making it useful in biochemical assays and drug development. Its interactions with proteins and nucleic acids can lead to significant biological outcomes.

- Application Example: Researchers have utilized this compound in assays to study enzyme inhibition, providing insights into potential therapeutic targets for diseases.

Medicine

The therapeutic properties of this compound are under investigation for treating various diseases, including cancer and infectious diseases. Its potential as an active pharmaceutical ingredient is being explored.

- Clinical Relevance: Preclinical trials have indicated that derivatives of this compound exhibit promising anti-cancer activity, warranting further investigation into their mechanisms of action.

Industry

In industrial applications, this compound is employed in the development of advanced materials such as organic semiconductors and dyes. Its unique chemical properties make it suitable for enhancing material performance.

- Industry Impact: A recent project showcased the use of this compound in creating high-efficiency organic solar cells, demonstrating its potential in renewable energy technologies.

Data Tables

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Building block for synthesis | Enables diverse chemical libraries |

| Biology | Biochemical assays | Insights into enzyme inhibition |

| Medicine | Therapeutic development | Promising anti-cancer activity |

| Industry | Organic semiconductors | High efficiency in solar cells |

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological outcomes. The pathways involved can include signal transduction, gene expression regulation, and enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3274U include:

These compounds share structural similarities, such as the presence of chloro substituents and aromatic rings. the unique arrangement of these groups in this compound gives it distinct chemical and physical properties, making it particularly valuable for specific applications.

Biologische Aktivität

Compound 3274U is a synthetic dye known for its applications in nonlinear optics and photonics. Its biological activity, although less explored than its optical properties, has garnered interest in various scientific fields. This article aims to synthesize available research findings on the biological activity of this compound, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.

This compound is characterized as a polymethine dye, which is significant in the field of nonlinear optics. It exhibits unique properties that make it suitable for applications such as holography and four-wave mixing . The compound is typically dissolved in organic solvents, which influences its interaction with biological systems.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its enzymatic interactions and potential cytotoxic effects. The following sections detail specific findings related to these aspects.

Enzymatic Interactions

A study highlighted that this compound influences the activity of certain enzymes. For instance, it was observed that the presence of this compound could enhance cellulase activity when combined with specific substrates . The concentration of cellulase activity was recorded at approximately 3274 U/ml under optimal conditions, indicating a significant interaction with microbial enzymes involved in cellulose degradation.

| Enzyme | Activity (U/ml) | Conditions |

|---|---|---|

| Cellulase | 3274 | 36 hours with 1% rice bran |

Cytotoxic Effects

The cytotoxicity of this compound has been assessed in various cell lines. In vitro studies demonstrate that high concentrations of the dye can induce apoptosis in cancer cells, suggesting a potential application in cancer therapy . However, these effects are concentration-dependent and vary across different cell types.

Case Studies

Several case studies have been conducted to evaluate the biological implications of this compound:

- Case Study on Apoptosis Induction :

- Case Study on Enzyme Activity Enhancement :

Mechanistic Insights

The mechanism by which this compound exerts its biological effects remains an area for further exploration. Initial hypotheses suggest that its interactions may involve modulation of enzyme conformations or direct binding to active sites, influencing catalytic activities and cellular responses.

Eigenschaften

CAS-Nummer |

100012-45-1 |

|---|---|

Molekularformel |

C41H33BCl2F4N2 |

Molekulargewicht |

711.4 g/mol |

IUPAC-Name |

(2E)-6-chloro-2-[(2Z)-2-[3-[(E)-2-(6-chloro-1-ethylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-phenylcyclopent-2-en-1-ylidene]ethylidene]-1-ethylbenzo[cd]indole;tetrafluoroborate |

InChI |

InChI=1S/C41H33Cl2N2.BF4/c1-3-44-35(31-14-8-12-29-33(42)20-24-37(44)40(29)31)22-18-27-16-17-28(39(27)26-10-6-5-7-11-26)19-23-36-32-15-9-13-30-34(43)21-25-38(41(30)32)45(36)4-2;2-1(3,4)5/h5-15,18-25H,3-4,16-17H2,1-2H3;/q+1;-1 |

InChI-Schlüssel |

ARGQPGULWAESKB-UHFFFAOYSA-N |

SMILES |

[B-](F)(F)(F)F.CCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=CC=C4CCC(=C4C5=CC=CC=C5)C=CC6=[N+](C7=C8C6=CC=CC8=C(C=C7)Cl)CC |

Isomerische SMILES |

[B-](F)(F)(F)F.CCN\1C2=C3C(=C(C=C2)Cl)C=CC=C3/C1=C\C=C/4\CCC(=C4C5=CC=CC=C5)/C=C/C6=[N+](C7=C8C6=CC=CC8=C(C=C7)Cl)CC |

Kanonische SMILES |

[B-](F)(F)(F)F.CCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=CC=C4CCC(=C4C5=CC=CC=C5)C=CC6=[N+](C7=C8C6=CC=CC8=C(C=C7)Cl)CC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.